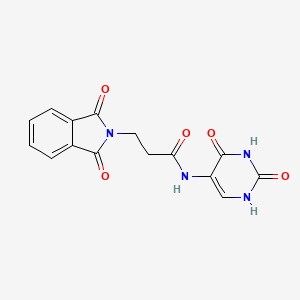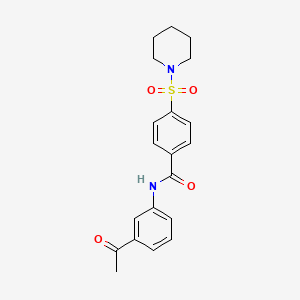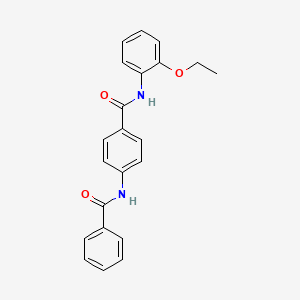![molecular formula C22H18O3 B3505663 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone
Vue d'ensemble
Description
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, also known as BBOP, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. BBOP is a ketone derivative, which is synthesized using a multi-step process. The compound has been extensively studied for its mechanism of action and biochemical and physiological effects, which have been found to be beneficial in several research applications.
Mécanisme D'action
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has several advantages for use in laboratory experiments, including its high stability, low toxicity, and excellent solubility in organic solvents. However, the compound has some limitations, including its high cost and the complexity of its synthesis.
Orientations Futures
There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including:
1. Further investigation of the compound's mechanism of action and its potential use in the treatment of various diseases.
2. Development of new synthesis methods for 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone that are more cost-effective and efficient.
3. Exploration of the compound's potential use in material science, particularly in the development of new materials with antioxidant properties.
4. Investigation of the compound's potential use in organic synthesis, particularly in the development of new synthetic routes for the preparation of other ketone derivatives.
Conclusion
In conclusion, 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. While the compound has several advantages for use in laboratory experiments, it also has some limitations, including its high cost and the complexity of its synthesis. There are several future directions for the study of 1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone, including further investigation of its mechanism of action and potential use in various fields.
Applications De Recherche Scientifique
1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound has been found to exhibit excellent antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-[2-[(4-benzoylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)20-9-5-6-10-21(20)25-15-17-11-13-19(14-12-17)22(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVXBNHIVJRULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3505584.png)
methanone](/img/structure/B3505594.png)
![isopropyl 4-chloro-3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505599.png)

![N-(4-ethoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B3505616.png)
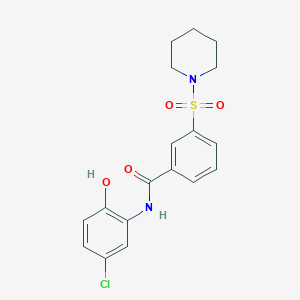
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3505630.png)
![N-(3-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3505634.png)
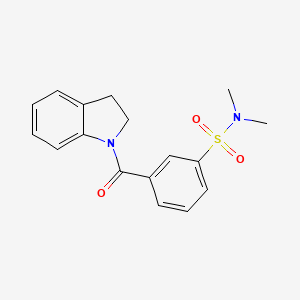
![3-(1-piperidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3505649.png)
![4-chloro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505658.png)
